Piperidine-3-carboxylic acid hydrochloride
Overview
Description
Piperidine-3-carboxylic acid hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound is particularly notable for its applications in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Piperidine-3-carboxylic acid hydrochloride primarily targets the GABA (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake plays a crucial role in regulating the excitability of neurons .
Mode of Action
As an inhibitor of GABA uptake, this compound increases the concentration of GABA in the synaptic cleft . This leads to enhanced GABAergic neurotransmission, resulting in increased inhibitory effects on neuronal activity .
Biochemical Pathways
It’s known that the compound’s action on gaba uptake can influence various neural pathways where gaba serves as a key neurotransmitter .
Pharmacokinetics
Like other piperidine derivatives, it’s likely to have good bioavailability and distribution in the body .
Result of Action
The inhibition of GABA uptake by this compound can lead to various molecular and cellular effects. Primarily, it enhances GABAergic neurotransmission, which can result in increased inhibitory effects on neuronal activity . This can have potential therapeutic implications in conditions characterized by excessive neuronal excitability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs or substances, and specific genetic factors that can affect the compound’s metabolism and action .
Biochemical Analysis
Biochemical Properties
Piperidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of gamma-aminobutyric acid (GABA) uptake . This compound interacts with several enzymes and proteins, including those involved in the GABAergic system. The inhibition of GABA uptake by this compound leads to an increase in extracellular GABA levels, which can modulate neuronal excitability and neurotransmission. Additionally, this compound may interact with transporters such as the solute carrier family 6 member 1 (SLC6A1), which is responsible for GABA transport .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of GABA uptake can lead to enhanced inhibitory neurotransmission, affecting cell signaling pathways and gene expression. This compound can influence cellular metabolism by altering the balance of excitatory and inhibitory signals, which may impact energy production and utilization. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis, release, and reuptake .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to GABA transporters, particularly SLC6A1. By inhibiting the reuptake of GABA, this compound increases the concentration of GABA in the synaptic cleft, leading to prolonged activation of GABA receptors. This results in enhanced inhibitory neurotransmission and modulation of neuronal excitability. Additionally, this compound may interact with other proteins and enzymes involved in GABA metabolism, further influencing its effects on neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance inhibitory neurotransmission without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including neurotoxicity and disruptions in normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses beyond this range result in toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to GABA metabolism. This compound interacts with enzymes such as GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA uptake, this compound can alter the metabolic flux of GABA, leading to changes in metabolite levels. Additionally, this compound may affect the activity of other enzymes and cofactors involved in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported by GABA transporters, such as SLC6A1, which facilitate its uptake into neuronal cells. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the synaptic cleft, where it interacts with GABA receptors and transporters. Additionally, this compound may be targeted to specific cellular compartments through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for its role in modulating neurotransmission and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-carboxylic acid hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide . Another approach involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid followed by a series of reactions including acid-amide condensation and Hofmann degradation .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert pyridine to piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents.
Reduction: Hydrogenation to form saturated derivatives.
Substitution: Nucleophilic substitution reactions where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with catalysts like palladium or molybdenum disulfide.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Piperidine N-oxides.
Reduction: Saturated piperidine derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
Piperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
Piperidine: A basic structure with similar reactivity but lacks the carboxylic acid group.
Pyridine: An aromatic analog with different chemical properties due to its aromaticity.
Piperazine: Contains two nitrogen atoms in a six-membered ring, offering different pharmacological properties.
Uniqueness: Piperidine-3-carboxylic acid hydrochloride is unique due to its combination of a piperidine ring with a carboxylic acid group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
piperidine-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWUDOLANRDSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487419 | |
Record name | Piperidine-3-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6034-80-6 | |
Record name | Piperidine-3-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60487419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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